molecular formula C10H7BrN2O2 B1593687 5-bromo-3-(2-nitroethenyl)-1H-indole CAS No. 25217-77-0

5-bromo-3-(2-nitroethenyl)-1H-indole

Cat. No.: B1593687
CAS No.: 25217-77-0
M. Wt: 267.08 g/mol
InChI Key: QZIAWMREHPRQEK-UHFFFAOYSA-N
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Description

5-Bromo-3-(2-nitroethenyl)-1H-indole is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position and a nitroethenyl group at the 3-position of the indole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(2-nitroethenyl)-1H-indole typically involves the bromination of 3-(2-nitroethenyl)-1H-indole. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2-nitroethenyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Table 1: Synthesis Methods Overview

MethodReagentsConditionsYield
BrominationNBS, BromineRoom temperatureUp to 94%
Continuous FlowNBS in flow reactorsAutomated systemsEnhanced scalability

Organic Chemistry

5-Bromo-3-(2-nitroethenyl)-1H-indole serves as a versatile building block for synthesizing more complex organic molecules. It is utilized in various reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.
  • Redox Reactions : The nitro group can undergo reduction to form amino derivatives.

Medicinal Chemistry

This compound has garnered attention for its potential medicinal properties:

  • Antimicrobial Activity : Studies have indicated that it exhibits significant activity against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Biological Studies

Research has focused on the interactions of this compound with biological targets, including enzymes and receptors, which could elucidate its mechanism of action in therapeutic contexts.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy in different applications:

  • A study published in MDPI demonstrated that derivatives of this compound could be synthesized efficiently using N-bromosuccinimide, yielding high amounts of desired products suitable for further biological testing .
  • Research on similar compounds has shown that halogenated indoles often exhibit enhanced reactivity and biological activity compared to their non-halogenated counterparts .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/ConditionReference
AntimicrobialVarious bacterial strains
AnticancerCancer cell lines

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-(2-Nitrovinyl)-1H-indoleIndole core with nitrovinyl groupLacks halogen substitution
5-Fluoro-3-(2-nitrovinyl)-1H-indoleFluorine instead of bromineDifferent electronic properties affecting reactivity
6-Bromo-3-(2-nitrovinyl)-1H-indoleBromine at position sixAltered sterics may influence biological activity

Mechanism of Action

The mechanism of action of 5-bromo-3-(2-nitroethenyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(2-nitroethenyl)-1H-pyrrole
  • 5-Bromo-3-(2-nitroethenyl)-1H-furan
  • 5-Bromo-3-(2-nitroethenyl)-1H-thiophene

Uniqueness

5-Bromo-3-(2-nitroethenyl)-1H-indole is unique due to its indole core structure, which is known for its diverse biological activities and synthetic versatility

Biological Activity

5-Bromo-3-(2-nitroethenyl)-1H-indole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 25217-77-0
  • Molecular Formula : C10H8BrN2O2
  • Molecular Weight : 272.09 g/mol

The compound features a bromine atom and a nitroethenyl group attached to an indole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The indole moiety is known to participate in hydrogen bonding and π-stacking interactions, which can modulate enzyme activities and receptor functions.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Antitumor Effects : Some studies indicate potential cytotoxic effects against cancer cell lines, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by [source] indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Antitumor Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A detailed study published in [source] highlighted its effectiveness at micromolar concentrations.

Case Studies

  • Case Study on Antimicrobial Properties
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Methodology : Disk diffusion method was employed against selected bacterial strains.
    • Results : Significant inhibition zones were observed, indicating effective antibacterial properties.
  • Case Study on Antitumor Activity
    • Objective : Assess the cytotoxic effects on HeLa cells.
    • Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
    • Results : The compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedResult Summary
AntimicrobialE. coliDisk diffusionEffective inhibition observed
AntimicrobialStaphylococcus aureusDisk diffusionEffective inhibition observed
AntitumorHeLa cellsMTT assayIC50 = 15 µM
AntitumorMCF-7 cellsMTT assayInduced apoptosis

Properties

IUPAC Name

5-bromo-3-(2-nitroethenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIAWMREHPRQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358353
Record name 5-bromo-3-(2-nitroethenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25217-77-0
Record name 5-bromo-3-(2-nitroethenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-(2-nitroethenyl)-1H-indole

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